![molecular formula C17H19N3O5 B404339 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404339.png)
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE is an organic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methyl-6-oxopyridine-3-carboxamide in the presence of a base to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing groups.
Aplicaciones Científicas De Investigación
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparación Con Compuestos Similares
1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE can be compared with similar compounds such as:
N1-Methyl-2-pyridone-5-carboxamide: This compound is a metabolic product of nicotinamide adenine dinucleotide (NAD) degradation and has similar structural features.
Nicotinamide: A precursor in the biosynthesis of NAD, it shares some chemical properties with the compound .
Nicotinic Acid: Another related compound involved in NAD metabolism, it has different biological activities but similar chemical reactivity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19N3O5 |
|---|---|
Peso molecular |
345.3g/mol |
Nombre IUPAC |
1-methyl-6-oxo-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O5/c1-20-10-11(5-6-16(20)21)17(22)19-18-9-12-7-14(24-3)15(25-4)8-13(12)23-2/h5-10H,1-4H3,(H,19,22)/b18-9+ |
Clave InChI |
BYIKUBSLLAWFSP-GIJQJNRQSA-N |
SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
SMILES isomérico |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
SMILES canónico |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichlorobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B404256.png)
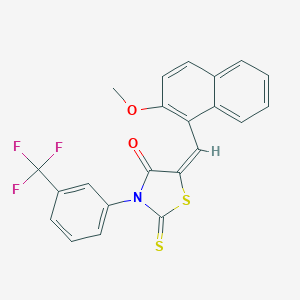
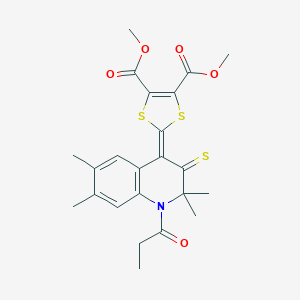
![3-bromo-N'-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404260.png)
![N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)
![N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404266.png)
![3-iodo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B404268.png)
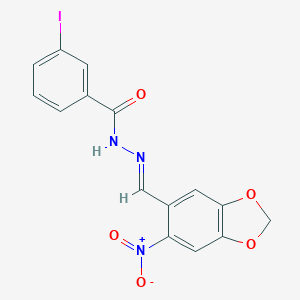
![2,4,6-trimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B404271.png)

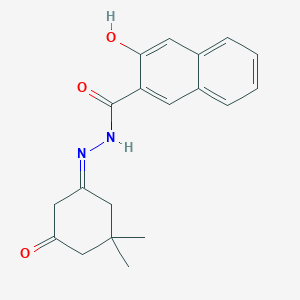
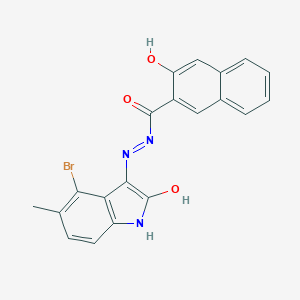
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404280.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404281.png)
